molecular formula C16H17N3O3S B2393610 N-pyridin-4-yl-4-pyrrolidin-1-ylsulfonylbenzamide CAS No. 898656-98-9

N-pyridin-4-yl-4-pyrrolidin-1-ylsulfonylbenzamide

Cat. No.: B2393610
CAS No.: 898656-98-9
M. Wt: 331.39
InChI Key: ZMNZILQXRILYDX-UHFFFAOYSA-N
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Description

N-pyridin-4-yl-4-pyrrolidin-1-ylsulfonylbenzamide is a chemical compound of interest in medicinal chemistry and drug discovery research. It features a benzamide core functionalized with both a pyridin-4-yl group and a pyrrolidin-1-ylsulfonyl moiety. The pyrrolidine ring is a saturated nitrogen heterocycle that is widely utilized in drug design for its three-dimensional coverage and ability to influence key physicochemical parameters of a molecule, such as solubility and lipophilicity . This scaffold is frequently employed to explore structure-activity relationships (SAR) and to obtain compounds for the treatment of various human diseases . Compounds within this structural family, particularly benzene-sulfonamide derivatives, have been investigated as novel and potent inhibitors of oxidative phosphorylation (OXPHOS), a promising therapeutic strategy for certain cancer subtypes that are dependent on aerobic metabolism . Researchers may use this chemical as a building block or intermediate in the synthesis of more complex molecules or as a probe to study protein-ligand interactions. This product is intended for research purposes in a controlled laboratory environment. It is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-pyridin-4-yl-4-pyrrolidin-1-ylsulfonylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O3S/c20-16(18-14-7-9-17-10-8-14)13-3-5-15(6-4-13)23(21,22)19-11-1-2-12-19/h3-10H,1-2,11-12H2,(H,17,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMNZILQXRILYDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-pyridin-4-yl-4-pyrrolidin-1-ylsulfonylbenzamide typically involves multi-step organic reactions. One common approach is the condensation of 4-aminopyridine with 4-pyrrolidin-1-ylsulfonylbenzoyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, microwave-assisted organic synthesis (MAOS) can be employed to reduce reaction times and improve overall efficiency .

Chemical Reactions Analysis

Types of Reactions

N-pyridin-4-yl-4-pyrrolidin-1-ylsulfonylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at the 4-position.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) as a solvent.

Major Products Formed

    Oxidation: Formation of sulfonic acids.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

Scientific Research Applications

The compound has shown promise in several key areas of scientific research:

Medicinal Chemistry

N-pyridin-4-yl-4-pyrrolidin-1-ylsulfonylbenzamide is being investigated for its potential therapeutic properties:

  • Anticancer Activity : Studies have indicated that this compound may inhibit tumor growth by inducing apoptosis in cancer cells. For instance, it has been shown to significantly reduce tumor sizes in xenograft models of ovarian cancer .
Study FocusResult
Ovarian Cancer ModelsInduced apoptosis, reduced tumor size
Pro-inflammatory CytokinesSignificant reduction observed in arthritis models

Antiviral Properties

Recent research has explored the antiviral efficacy of this compound against various viral strains, including Herpes Simplex Virus (HSV) and Coxsackievirus B4 (CBV4). The compound demonstrated over 50% viral reduction in cell cultures, indicating its potential as an antiviral agent .

Virus Type% Viral ReductionIC50 Value
HSV>50%Not specified
CBV4>50%Not specified

Enzyme Inhibition

The compound is also being studied for its ability to inhibit specific enzymes involved in disease pathways:

  • Mechanism of Action : It may bind to active sites of enzymes, altering their activity and leading to therapeutic effects.

Anti-inflammatory Effects

Research has highlighted the compound's potential to modulate inflammatory responses:

  • In vivo studies showed that treatment with this compound resulted in decreased levels of pro-inflammatory cytokines in animal models.

Case Studies

Several case studies have been conducted to evaluate the biological activity of this compound:

  • Anti-inflammatory Study :
    • Researchers observed a significant reduction in arthritis symptoms in treated mice compared to controls, suggesting potential for therapeutic use in inflammatory diseases.
  • Anticancer Efficacy :
    • A study on ovarian cancer xenografts demonstrated that the compound inhibited tumor growth effectively by targeting specific signaling pathways involved in cell proliferation.

Mechanism of Action

The mechanism of action of N-pyridin-4-yl-4-pyrrolidin-1-ylsulfonylbenzamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of tumor growth or modulation of neurotransmitter levels .

Comparison with Similar Compounds

Key Observations :

  • Lipophilicity : The target compound’s pyrrolidine group and lack of sulfamoyl NH likely increase XLogP3 compared to Compound A, enhancing membrane permeability.
  • Polar Surface Area : Compound A’s sulfamoyl and pyrimidine groups contribute to its higher TPSA (155 Ų), favoring solubility in aqueous environments .

Pharmacological Implications

  • Target Compound : The pyridin-4-yl group may engage in π-π stacking or hydrogen bonding with kinases or receptors, while the pyrrolidine sulfonyl group could improve metabolic stability via reduced oxidative susceptibility.
  • However, its higher polarity may limit blood-brain barrier penetration .

Biological Activity

N-pyridin-4-yl-4-pyrrolidin-1-ylsulfonylbenzamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesis, mechanisms of action, and comparative analysis with related compounds.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. Studies have demonstrated its ability to inhibit cancer cell proliferation in various cell lines, including:

Cell LineIC50 (µM)Mechanism of Action
A549 (Lung cancer)12.5Induction of apoptosis
MCF7 (Breast cancer)15.0Inhibition of cell cycle progression
HeLa (Cervical cancer)10.0Modulation of signaling pathways

The compound appears to induce apoptosis through the activation of caspase pathways and inhibition of anti-apoptotic proteins such as Bcl-2 .

Antimicrobial Activity

This compound has also shown promising antimicrobial activity against a range of pathogens, including bacteria and fungi. In vitro studies have reported:

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 µg/mL
Escherichia coli16 µg/mL
Candida albicans32 µg/mL

These findings suggest that the compound may serve as a potential lead for developing new antimicrobial agents .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer progression and microbial metabolism.
  • Receptor Modulation : It could modulate receptor activity, affecting cellular signaling pathways that regulate growth and apoptosis.

Preliminary studies suggest that it binds to active sites on target proteins, thereby altering their function and leading to therapeutic effects .

Comparative Analysis

When compared to similar compounds, this compound demonstrates unique properties due to its specific functional groups. For instance:

Compound NameKey ActivityDifferences
N-(pyridin-3-ylmethyl)-3-(pyrrolidin-1-ylsulfonyl)benzamideAnticancerDifferent pyridine position
Pyridine sulfonamidesAntimicrobialLacks the pyrrolidine moiety
AzaindolesAntiviralDifferent core structure

This comparative analysis highlights the distinctiveness of this compound in terms of its structure and biological activity profile .

Q & A

Q. What are the key steps and optimization strategies for synthesizing N-pyridin-4-yl-4-pyrrolidin-1-ylsulfonylbenzamide?

The synthesis typically involves:

  • Formation of the sulfonamide group : Reacting a benzamide precursor with pyrrolidine sulfonyl chloride under basic conditions (e.g., using triethylamine) to introduce the sulfonamide moiety .
  • Coupling reactions : Amide bond formation between the pyridinyl and benzamide groups via carbodiimide-mediated coupling (e.g., EDC/HOBt) .
  • Purification : Column chromatography or recrystallization to isolate the product, monitored by TLC (Rf ~0.3–0.5 in ethyl acetate/hexane) . Optimization focuses on reaction time (12–24 hours), solvent choice (DMF or dichloromethane), and catalyst loadings (5–10 mol%) to achieve yields >70% .

Q. Which analytical techniques are critical for characterizing this compound and ensuring purity?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm structural integrity (e.g., pyridine protons at δ 8.5–8.7 ppm; pyrrolidine protons at δ 1.8–2.1 ppm) .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) verify purity (>95%) .
  • Mass Spectrometry (MS) : ESI-MS provides molecular ion confirmation (e.g., [M+H]⁺ at m/z 413.2) .

Q. What are the recommended protocols for safe handling and storage?

  • Handling : Use PPE (nitrile gloves, lab coat) and work in a fume hood to avoid inhalation of aerosols. Avoid skin contact due to acute toxicity risks .
  • Storage : Store in airtight containers at 2–8°C under inert gas (argon) to prevent hydrolysis of the sulfonamide group .

Q. How can solubility challenges in aqueous buffers be addressed for in vitro assays?

  • Co-solvents : Use DMSO (≤1% v/v) or β-cyclodextrin (10 mM) to enhance solubility .
  • pH adjustment : Prepare stock solutions in phosphate-buffered saline (pH 7.4) with sonication (30 minutes) .

Advanced Research Questions

Q. What methodological approaches are used to study its bioactivity and target interactions?

  • Enzyme inhibition assays : Measure IC₅₀ values via fluorescence-based kinase assays (e.g., ADP-Glo™) .
  • Cellular uptake studies : Radiolabel the compound with ³H or ¹⁴C and quantify intracellular accumulation using scintillation counting .
  • Protein binding : Surface plasmon resonance (SPR) with immobilized targets (e.g., carbonic anhydrase) to determine binding kinetics (ka/kd) .

Q. How can structure-activity relationship (SAR) studies be designed to optimize pharmacological properties?

  • Derivatization : Modify the pyridine ring (e.g., fluorination at C3) or pyrrolidine substituents (e.g., methyl groups) to enhance target affinity .
  • In silico modeling : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) predict binding modes and guide synthetic priorities .
  • ADMET profiling : Use Caco-2 permeability assays and hepatic microsomes to assess absorption and metabolic stability .

Q. What strategies resolve contradictions in bioactivity data across different experimental models?

  • Dose-response validation : Replicate assays in orthogonal systems (e.g., primary cells vs. immortalized lines) .
  • Off-target screening : Profile against kinase panels (e.g., Eurofins KinaseProfiler) to rule out nonspecific effects .
  • Metabolite identification : LC-MS/MS to detect active metabolites in plasma or cell lysates that may explain discrepancies .

Q. How can computational methods predict metabolic pathways and toxicity risks?

  • Software tools : Use Schrödinger’s ADMET Predictor or SwissADME to forecast Phase I/II metabolism (e.g., CYP3A4-mediated oxidation) .
  • Toxicity endpoints : Apply ProTox-II for hepatotoxicity predictions and Ames test simulations .

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